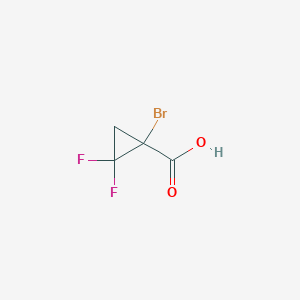

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-bromo-2,2-difluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXRZIRNWKGADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by bromination and fluorination steps. One common method includes the reaction of a cyclopropane derivative with bromine and fluorine sources under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid serves as an important building block in organic synthesis. The presence of the bromine and fluorine substituents enhances its reactivity, making it useful for creating various fluorinated organic compounds. Research indicates that this compound can be utilized in the synthesis of agrochemicals, pharmaceuticals, and other complex organic molecules due to its unique reactivity profile.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies, including:

- Electrophilic Halogenation : Utilizing bromine and fluorine sources under controlled conditions.

- Nucleophilic Substitution Reactions : Involving the carboxylic acid group to form esters or amides.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Studies

- ACC Deaminase Inhibition : Studies have shown that derivatives of this compound can act as inhibitors of 1-aminocyclopropane-1-carboxylic acid deaminase (ACC deaminase), which is involved in ethylene biosynthesis in plants. This inhibition can lead to reduced ethylene production, impacting plant growth and development .

Agrochemical Applications

The compound has been explored for its applications in agrochemistry, particularly in the development of new herbicides and pesticides. Its unique structure allows for modifications that enhance biological activity against pests while minimizing environmental impact.

Research Findings

- Herbicide Development : Experimental procedures have demonstrated that incorporating this compound into molecular frameworks can yield herbicides with improved efficacy.

Analytical Chemistry

In analytical chemistry, derivatives of this compound are employed as standards or reagents in chromatographic methods and mass spectrometry. The distinct mass properties imparted by the difluorocyclopropane ring enhance the accuracy and reliability of analytical techniques.

Applications

- Calibration Standards : The compound is used to calibrate instruments due to its predictable retention properties in chromatographic applications.

Nanotechnology

Recent investigations have focused on the use of this compound in nanotechnology. Its ability to modify surface properties of nanoparticles opens avenues for creating nanostructured materials with specific functionalities.

Experimental Procedures

- Nanostructure Fabrication : Research has indicated that incorporating this compound into nanostructures can enhance their properties for high-tech applications, such as drug delivery systems and sensors.

Mechanism of Action

The mechanism by which 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-bromo-2,2-difluorocyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:

| Compound Name | Substituents | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Stability in Aqueous Solution |

|---|---|---|---|---|---|

| This compound | Br, 2×F at C1 and C2 | Carboxylic acid, Br, F | C₄H₃BrF₂O₂ | 213.98 | Moderate (predicted) |

| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) | NH₂, 2×F at C1 and C2 | Carboxylic acid, NH₂, F | C₄H₅F₂NO₂ | 151.08 | Low (t₁/₂ = ~4 min in H₂O) |

| 1-Fluorocyclopropane-1-carboxylic acid | F at C1 | Carboxylic acid, F | C₄H₅FO₂ | 110.08 | High |

| 1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid | Br, F, OCH₃ on aromatic ring | Carboxylic acid, Br, F, OCH₃ | C₁₁H₉BrFO₃ | 302.10 | High (solid state) |

Key Observations :

- Bromine vs.

- Fluorine Effects : The geminal difluoro group in both the bromo compound and DFACC increases ring strain and reactivity, promoting cyclopropane ring-opening under specific conditions .

Decomposition Mechanisms

- DFACC: Decomposes in water via base-catalyzed ring-opening to yield fluorinated α-keto acids (e.g., 3-fluoro-2-oxobut-3-enoic acid) and fluoride ions .

- Bromo Analog : Predicted to undergo similar ring-opening but with bromide ion release. The bromine atom may act as a leaving group, facilitating elimination or substitution pathways (e.g., forming α,β-unsaturated carboxylic acids) .

Stability and pH Dependence

- DFACC: Exhibits pH-dependent decomposition (t₁/₂ = 4 min at neutral pH) due to base-catalyzed ring-opening . The α-amino group participates in stabilization of intermediates.

- Bromo Analog: Expected to show greater stability in acidic conditions (bromine is less nucleophilic than amino groups) but faster decomposition in basic media due to enhanced leaving group ability of Br⁻ .

Decomposition Pathways (Hypothetical for Bromo Analog)

Kinetic Parameters (Predicted)

| Parameter | Bromo Analog (Predicted) | DFACC (Experimental) |

|---|---|---|

| Aqueous t₁/₂ (pH 7) | 10–15 min | 4 min |

| pKa of carboxylic acid | ~2.5 | ~5.88 |

Biological Activity

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid (BDFCA) is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of BDFCA, including the presence of bromine and difluoromethyl groups, may influence its interactions with biological targets, making it a subject of interest for drug development and synthesis.

BDFCA is characterized by the following chemical properties:

- Molecular Formula : CHBrFO

- Molecular Weight : 229.99 g/mol

- CAS Number : 2416235-90-8

Biological Activity Overview

The biological activity of BDFCA can be attributed to its mechanism of action on various biochemical pathways. This compound is primarily studied for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

BDFCA is believed to interact with enzymes through:

- Inhibition of ACC Deaminase : Similar to its analogs, BDFCA shows potential as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which plays a crucial role in plant hormone metabolism. This inhibition could lead to altered levels of ethylene, affecting plant growth and development .

Case Studies and Research Findings

Recent studies have explored the biological implications of BDFCA:

-

Inhibition Studies :

- In vitro experiments demonstrated that BDFCA exhibits submicromolar affinity towards ACC deaminase, suggesting significant inhibitory potential .

- The compound's stability under physiological conditions was assessed, revealing that it decomposes via specific-base catalysis, leading to products that may also exhibit biological activity .

- Comparative Analysis :

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Inhibition Type | Affinity (IC50) | Stability |

|---|---|---|---|---|

| This compound | 2416235-90-8 | ACC Deaminase Inhibitor | Submicromolar | Decomposes under physiological conditions |

| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | 26102233 | ACC Deaminase Inhibitor | Submicromolar | Unstable under physiological conditions |

| 2,2-Difluorocyclopropane | Not available | General metabolic pathways | Varies | Stable |

Implications for Drug Development

The findings regarding BDFCA's biological activity highlight its potential as a lead compound in the development of new therapeutic agents. Its ability to modulate enzyme activity could be harnessed in agricultural applications to regulate ethylene production in plants or in pharmaceutical contexts targeting metabolic disorders.

Q & A

Basic: What are the common synthetic routes for preparing 1-bromo-2,2-difluorocyclopropane-1-carboxylic acid?

The synthesis of brominated difluorocyclopropane derivatives typically involves cyclopropanation followed by halogenation. For example, bromination of preformed cyclopropane-carboxylic acid precursors (e.g., 2,2-difluorocyclopropane-1-carboxylic acid) using reagents like N-bromosuccinimide (NBS) under radical initiation or photolytic conditions is a viable approach . Temperature control (0–25°C) and solvent selection (e.g., CCl₄ or DMF) are critical to minimize ring-opening side reactions. Advanced methods may employ flow reactors to optimize yield and purity .

Basic: How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on spectroscopic techniques:

- NMR : Distinct ¹H/¹³C signals for cyclopropane protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (δ ~10–12 ppm). Fluorine coupling (²J₆-F) in ¹⁹F NMR confirms difluoro substitution .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly the strained cyclopropane ring (C–C bond lengths ~1.54 Å) and Br/F spatial arrangement .

- IR spectroscopy : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Basic: What factors influence the stability of this compound during storage and handling?

The compound’s stability is affected by:

- Light and temperature : Bromine’s susceptibility to homolytic cleavage under UV light necessitates storage in amber vials at –20°C .

- pH : The carboxylic acid group may undergo decarboxylation under strongly acidic or basic conditions. Buffered solutions (pH 4–6) are recommended .

- Moisture : Hydrolysis of the cyclopropane ring can occur in aqueous environments, forming allylic bromides or fluorinated alkenes .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

The bromine atom acts as a leaving group in SN2 reactions, but the cyclopropane ring’s strain and fluorine’s electron-withdrawing effects alter reactivity. Computational studies suggest that fluorine substituents increase ring strain, lowering the activation energy for ring-opening reactions. For example, attack by nucleophiles (e.g., amines) proceeds via a distorted trigonal bipyramidal transition state, with regioselectivity influenced by fluorine’s inductive effects .

Advanced: How can computational modeling predict its interactions with biological targets?

Density functional theory (DFT) simulations reveal electrostatic potential surfaces dominated by the carboxylic acid’s negative charge and bromine’s polarizability. Docking studies with enzymes (e.g., cyclopropane hydrolases) show that the difluoro group sterically hinders binding pockets, while the bromine may form halogen bonds with aromatic residues (e.g., tyrosine) . Molecular dynamics simulations further assess conformational flexibility in aqueous vs. lipid environments .

Advanced: What role does this compound play in medicinal chemistry research?

Its structural motifs—cyclopropane (rigidity), fluorine (metabolic stability), and carboxylic acid (hydrogen bonding)—make it a candidate for:

- Enzyme inhibitors : Mimics transition states in cyclopropane-processing enzymes (e.g., ACC deaminase) .

- Prodrug design : The bromine can be replaced via bioorthogonal chemistry for targeted drug release .

- PET tracers : ¹⁸F-labeled analogs are explored for imaging applications, leveraging fluorine’s isotopic properties .

Advanced: How do contradictory data on its decomposition pathways inform experimental design?

Conflicting reports on thermal decomposition (e.g., ring-opening vs. decarboxylation) highlight the need for controlled studies:

- TGA/DSC : Quantify decomposition thresholds (e.g., onset at 150°C in inert vs. oxidative atmospheres) .

- Isotope labeling : Track ¹³C-labeled carboxylic acid to distinguish decarboxylation from ring scission .

- Kinetic isotope effects : Compare deuterated vs. non-deuterated analogs to elucidate rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.